molecular formula C6H12N4 B13536693 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B13536693
M. Wt: 140.19 g/mol
InChI Key: WYYNRSDBCWUPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS 1250490-69-7) is a high-purity chemical building block offered for research and development purposes. This compound features a 1,2,4-triazole core linked to an ethanamine chain, a structure of significant interest in medicinal and agrochemical research . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to confer diverse biological activities and is a key component in several commercial drugs including antifungal agents (e.g., fluconazole, voriconazole) and anticancer treatments (e.g., letrozole, anastrozole) . With a molecular formula of C6H12N4 and a molecular weight of 140.19 g/mol , this amine-functionalized triazole serves as a versatile synthon for the synthesis of more complex molecules, such as through the creation of Mannich bases or other derivatives . Researchers can utilize this compound to explore new bioactive substances with potential applications in developing antimicrobial, antitumor, anti-inflammatory, or agrochemical agents . The product is characterized by identifiers Canonical SMILES: CCN1N=CN=C1CCN and InChI Key: WYYNRSDBCWUPAV-UHFFFAOYSA-N . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-(2-ethyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-2-10-6(3-4-7)8-5-9-10/h5H,2-4,7H2,1H3

InChI Key

WYYNRSDBCWUPAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCN

Origin of Product

United States

Preparation Methods

Synthesis via N-Guanidinosuccinimide Intermediate (Pathway A)

This method, adapted from the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, involves:

  • Preparation of N-guanidinosuccinimide from aminoguanidine hydrochloride and succinic anhydride.
  • Subsequent reaction of this intermediate with primary or secondary aliphatic amines under microwave irradiation.
  • The nucleophilic opening of the succinimide ring followed by recyclization forms the 1,2,4-triazole ring bearing the aminoalkyl substituent.

Key features:

  • Efficient for aliphatic amines like ethanamine.
  • Microwave-assisted conditions reduce reaction time and improve yields.
  • The ethyl substituent at N-1 can be introduced via alkylation of aminoguanidine prior to ring formation or by using ethyl-substituted amines in the reaction.
Step Reagents/Conditions Outcome
1 Aminoguanidine hydrochloride + Succinic anhydride Formation of N-guanidinosuccinimide
2 Microwave irradiation with ethanamine or ethyl-substituted amine Ring opening and 1,2,4-triazole formation

Note: Less nucleophilic aromatic amines are unsuitable for this pathway, but ethanamine (primary aliphatic amine) is compatible.

Alternative Route via N-Arylsuccinimides (Pathway B)

For less nucleophilic amines, an alternative involves:

  • Preparation of N-arylsuccinimides.
  • Reaction with aminoguanidine hydrochloride under microwave irradiation.
  • Formation of the triazole ring with the desired substitution pattern.

Though this is more suited for aromatic amines, it provides a complementary approach for modifying the triazole ring system.

Direct Alkylation and Amination of Preformed Triazoles

Another approach involves:

  • Starting from a 5-substituted triazole core.
  • Selective alkylation at the N-1 position using ethyl halides or ethylating agents.
  • Introduction of the ethanamine side chain via substitution or reductive amination.

This method is supported by reported synthetic analogs where N-alkylation and side-chain amination are performed sequentially under controlled conditions.

Experimental Data and Yields

While specific yield data for 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine are scarce, analogous compounds synthesized by the N-guanidinosuccinimide method report:

Compound Type Yield Range (%) Conditions
N-substituted 3-(5-amino-1,2,4-triazol-3-yl)propanamides 60–85 Microwave irradiation, aliphatic amines, mild heating

Microwave-assisted synthesis typically reduces reaction time to less than 1 hour and improves purity.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
N-Guanidinosuccinimide Route Aminoguanidine hydrochloride, succinic anhydride, ethanamine Microwave irradiation, nucleophilic ring opening High yield with aliphatic amines; fast Not suitable for aromatic amines
N-Arylsuccinimide Route N-arylsuccinimides, aminoguanidine hydrochloride Microwave irradiation Suitable for less nucleophilic amines More complex for aliphatic amines
Direct Alkylation and Amination Preformed triazole, ethyl halide, ethanamine derivatives Controlled alkylation and substitution Flexibility in substitution pattern Requires careful control to avoid over-alkylation

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the triazole ring or the amine side chain. Below is a comparative analysis:

Compound Substituents Key Features Biological Activity
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (Target) 1-Ethyl, 5-ethanamine Balanced lipophilicity; stable tautomerism TAAR1 agonist , enzyme inhibitor
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1-Methyl, 5-ethanamine Smaller substituent; higher solubility p97 ATPase inhibitor
1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine 1-Ethyl, 3-methyl No ethanamine chain; reduced receptor binding Limited activity (building block)
2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride 3-Methyl, 5-ethanamine (dihydrochloride salt) Salt form enhances stability; altered tautomer preference Anticancer research
[2-(3-Aryl-1H-1,2,4-triazol-5-yl)phenyl]amine Aryl group at 3-position, phenyl-amine side chain Enhanced π-π interactions; lower solubility Antiproliferative agents

Physicochemical Properties

  • Molecular Weight : The ethyl-substituted target compound (MW ~183.23) is heavier than its methyl analogue (MW ~169.18) but lighter than aryl-substituted derivatives (e.g., MW >250 for phenyl variants) .
  • Solubility : Methyl and hydrophilic substituents (e.g., methoxyethyl in ) improve aqueous solubility compared to ethyl or aryl groups .
  • Tautomerism : The 1-ethyl group stabilizes the 1H tautomer, whereas 3-substituted triazoles (e.g., 3-methyl) favor alternative tautomeric forms, impacting binding interactions .

Research Findings and Trends

  • TAAR1 Modulation : Ethyl-substituted triazolylethanamines show superior blood-brain barrier penetration compared to bulkier analogues, making them candidates for CNS drug development .
  • Structure-Activity Relationship (SAR) : Methyl groups at the 1-position improve solubility but reduce metabolic stability, while ethyl groups offer a compromise between lipophilicity and stability .
  • Crystallography : Triazole derivatives are frequently analyzed using SHELX programs (–7), highlighting their role in structural biology .

Data Tables

Table 1: Molecular Properties of Selected Analogues

Compound Molecular Formula Molecular Weight CAS Number
This compound C6H12N4 183.23 Not available
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine C5H10N4 169.18 Not available
2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride C5H12Cl2N4 215.08 2748503-96-8

Biological Activity

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine, also known by its CAS number 1015846-51-1, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C6H12N4
  • Molecular Weight : 140.186 g/mol
  • IUPAC Name : 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Research indicates that compounds containing the triazole moiety can act as enzyme inhibitors. For example, studies have shown that triazole derivatives can inhibit decaprenylphosphoribose epimerase (DprE1), an enzyme critical for the synthesis of mycobacterial cell walls. This inhibition is significant for developing treatments against tuberculosis .
  • Antimicrobial Activity : The triazole structure is known for its antifungal and antibacterial properties. Compounds similar to this compound have demonstrated effectiveness against various pathogens by disrupting cellular processes .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The compound's ability to induce apoptosis in specific cancer cells has been noted, warranting further investigation into its anticancer properties .

Case Study 1: DprE1 Inhibition

A study explored the structural relationships between triazole compounds and DprE1 inhibition using fluorometric assays. Two derivatives exhibited IC50 values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM against DprE1, showcasing the potential of triazole-based compounds in tuberculosis treatment .

Compound NameIC50 Value (μM)
BOK-22.2 ± 0.1
BOK-33.0 ± 0.6

Case Study 2: Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives against several bacterial strains. The mechanism involves interference with cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
Enzyme InhibitionInhibits DprE1, critical for mycobacterial cell wall synthesis
Antimicrobial EffectsEffective against various bacterial and fungal strains
CytotoxicityInduces apoptosis in certain cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition for triazole ring formation and subsequent functionalization. Key steps include:

  • Cycloaddition : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Ethylation : Introduce the ethyl group via nucleophilic substitution under reflux with ethyl bromide in ethanol, using K₂CO₃ as a base .
  • Amine Attachment : Couple the ethanamine moiety via reductive amination or nucleophilic attack, monitored by TLC or HPLC .
  • Optimization : Control temperature (60–80°C), solvent polarity (DMF or ethanol), and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) to improve yields (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 1.35 ppm for ethyl CH₃; δ 3.2–3.5 ppm for triazole CH₂-NH₂) and ¹³C NMR (δ 145–150 ppm for triazole carbons) confirm regiochemistry and purity .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 167.1 (calculated for C₆H₁₁N₅), with fragmentation peaks at m/z 139 (loss of C₂H₄) and 95 (triazole ring cleavage) .
  • IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) validate functional groups .

Q. What are the key physical and chemical properties influencing experimental design?

  • Answer : Critical properties include:

PropertyValueSource
Molecular Weight167.19 g/mol
SolubilityEthanol, DMSO; insoluble in H₂O
StabilityHygroscopic; store under N₂ at 4°C
  • Impact : Solubility dictates solvent choice for reactions (e.g., ethanol for nucleophilic substitutions); hygroscopicity requires anhydrous handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922) .
  • Structural Analogues : Compare activity of derivatives (e.g., replacing ethyl with cyclopropyl groups) to isolate pharmacophores .
  • Meta-Analysis : Use computational tools (e.g., Schrödinger Suite) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity trends .

Q. What computational or crystallographic methods elucidate the 3D structure and electronic properties?

  • Methodological Answer :

  • X-Ray Crystallography : Refine structures using SHELXL (SHELX suite) for high-resolution data; validate hydrogen bonding (N-H···N triazole interactions) .
  • DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level to predict dipole moments (~4.5 D) and Fukui indices for reactivity .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess torsional angles (e.g., ethyl group rotation ~5°) .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Protecting Groups : Use Boc for amine protection during alkylation to prevent side reactions .
  • Catalytic Control : Employ Pd(OAc)₂ with Xantphos ligand for Suzuki-Miyaura coupling at the triazole C5 position (yield >80%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the triazole ring .

Data Contradiction Analysis

  • Synthetic Yields : Discrepancies in yields (50–90%) may stem from trace moisture in solvents or variable catalyst activity. Mitigate by pre-drying solvents (molecular sieves) and standardizing catalyst batches .
  • Biological Activity : Inconsistent MIC values (e.g., 2–32 µg/mL against S. aureus) may reflect strain-specific resistance. Validate using clinical isolates and adjuvant combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.